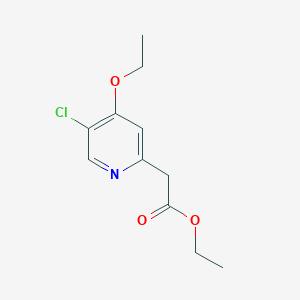

Ethyl 5-Chloro-4-ethoxypyridine-2-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-Chloro-4-ethoxypyridine-2-acetate: is a chemical compound with the molecular formula C11H14ClNO3. It is a derivative of pyridine, featuring a chloro and ethoxy group on the pyridine ring, and an acetate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-chloro-4-ethoxypyridine-2-carboxylic acid.

Esterification Reaction: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Purification: The resulting ethyl ester is purified through recrystallization or distillation to achieve the desired purity.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

Continuous Flow Process: Some advanced production facilities may use continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Chemistry: Ethyl 5-Chloro-4-ethoxypyridine-2-acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: It is utilized in the manufacturing of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes.

Comparación Con Compuestos Similares

Ethyl 2-pyridyl Oxalate: Another pyridine derivative used in organic synthesis.

Ethyl 4-ethoxypyridine-2-carboxylate: A closely related compound with a different substitution pattern on the pyridine ring.

Uniqueness: Ethyl 5-Chloro-4-ethoxypyridine-2-acetate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Ethyl 5-chloro-4-ethoxypyridine-2-acetate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and relevant case studies, highlighting its antimicrobial properties and cytotoxic effects.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways, often involving the reaction of pyridine derivatives with ethyl acetoacetate and chlorinating agents. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing promising results:

| Microorganism | Activity Observed | Method of Testing |

|---|---|---|

| Escherichia coli | Moderate to high activity | Disc diffusion method |

| Bacillus subtilis | High activity | Cup-plate method |

| Aspergillus niger | Moderate activity | Agar diffusion disc method |

The antimicrobial efficacy was measured using Minimum Inhibitory Concentration (MIC) assessments, where this compound demonstrated lower MIC values compared to standard antibiotics such as ampicillin and colitrimazole .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that the compound exhibits significant cytotoxicity in hormone-dependent cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP (prostate cancer) | 10.20 |

| T47-D (breast cancer) | 1.33 |

| PC-3 (androgen-independent) | 3.29 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may serve as a potential lead compound for further development in cancer therapy .

Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial activity of this compound against both gram-positive and gram-negative bacteria. Results indicated that the compound effectively inhibited the growth of Bacillus megaterium and Fusarium proliferatum, showcasing its broad-spectrum antimicrobial potential .

Cytotoxicity in Cancer Research

Another pivotal research focused on the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis in T47-D cells, as evidenced by fluorescence microscopy studies using Hoechst and propidium iodide staining techniques. This suggests that the compound could induce programmed cell death in cancer cells, making it a candidate for further exploration in anticancer drug development .

Propiedades

IUPAC Name |

ethyl 2-(5-chloro-4-ethoxypyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-3-15-10-5-8(13-7-9(10)12)6-11(14)16-4-2/h5,7H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAUJLAVBQHGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC(=C1)CC(=O)OCC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.